6-Fluoro-2-hydroxybenzothiazole-4-carboxylic acid methyl ester

Description

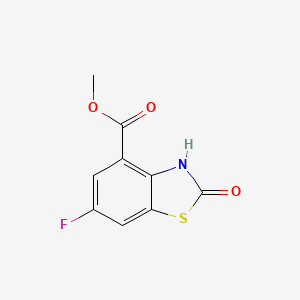

6-Fluoro-2-hydroxybenzothiazole-4-carboxylic acid methyl ester is a fluorinated benzothiazole derivative characterized by a hydroxy group at position 2, a fluorine atom at position 6, and a methyl ester at position 4 of the benzothiazole core. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, influenced by the fluorine substituent and ester functionality. Benzothiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

Structure

3D Structure

Properties

Molecular Formula |

C9H6FNO3S |

|---|---|

Molecular Weight |

227.21 g/mol |

IUPAC Name |

methyl 6-fluoro-2-oxo-3H-1,3-benzothiazole-4-carboxylate |

InChI |

InChI=1S/C9H6FNO3S/c1-14-8(12)5-2-4(10)3-6-7(5)11-9(13)15-6/h2-3H,1H3,(H,11,13) |

InChI Key |

QIILPCKRENSXFH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)F)SC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Fischer Esterification

Using concentrated sulfuric acid as a catalyst, carboxylic acids react with excess methanol at elevated temperatures (100–150°C). For example, adipic acid forms dimethyl adipate under these conditions. Applied to the target compound, this method would require prior synthesis of 6-fluoro-2-hydroxybenzothiazole-4-carboxylic acid.

Typical Conditions

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (0.5–1.5 g/mol acid) |

| Temperature | 110–130°C |

| Methanol Ratio | 3–4 mol per acid equivalent |

| Yield | 70–85% (optimized) |

This method is scalable but risks dehydrating sensitive hydroxyl groups.

Acid Chloride-Mediated Esterification

Converting the carboxylic acid to its acid chloride (e.g., using oxalyl chloride or thionyl chloride) followed by methanol quenching offers milder conditions. For instance, 2-phenylthiazole-4-carboxylic acid reacts with oxalyl chloride in dichloromethane at 0–20°C, yielding the acid chloride, which is then esterified with methanol.

Advantages

Benzothiazole Ring Formation Strategies

The benzothiazole scaffold is typically assembled via cyclization of o-aminothiophenol derivatives or Hantzsch-type reactions.

Cyclization of o-Aminothiophenol Precursors

Reacting 4-fluoro-2-aminobenzenethiol with a methyl ester-containing carbonyl compound (e.g., methyl chlorooxalate) forms the thiazole ring. For example:

This route demands strict anhydrous conditions to prevent hydrolysis of intermediates.

Hantzsch Thiazole Synthesis

A ketone or aldehyde reacts with a thioamide to form the thiazole ring. For the target compound, 4-fluoro-2-hydroxybenzaldehyde could react with methyl thiocarbamate under acidic conditions:

Subsequent oxidation and esterification would yield the final product.

Fluorination Approaches

Regioselective fluorination at position 6 is achieved via:

Electrophilic Fluorination

Using Selectfluor® or F-TEDA-BF₄ to fluorinate electron-rich aromatic intermediates. For example, fluorination of 2-hydroxybenzothiazole-4-carboxylic acid methyl ester in acetonitrile at 60°C introduces fluorine at the para position relative to the hydroxyl group.

Directed Ortho-Metalation (DoM)

A lithiated intermediate (e.g., from 2-hydroxybenzothiazole) reacts with N-fluoropyridinium salts to install fluorine. This method offers precise control but requires low temperatures (-78°C) and inert atmospheres.

Multi-Step Synthesis Pathways

Industrial-scale synthesis often integrates protection, cyclization, and deprotection steps:

Patent-Inspired Route (Adapted from US20090131688A1)

-

Silylation : Protect 4-hydroxyindanone with N,O-bis(trimethylsilyl)acetamide (BSA).

-

Ozonolysis : Cleave the silylated enol ether to generate a carbonyl intermediate.

-

Oxidation : Convert the carbonyl to a carboxylic acid.

-

Esterification : Form the methyl ester using methanol and H₂SO₄.

-

Aromatization : Cyclize with sulfur to form the benzothiazole ring.

Acid Chloride Route (Adapted from Ambeed’s Protocol)

-

Synthesize 6-fluoro-2-hydroxybenzothiazole-4-carboxylic acid.

-

Convert to acid chloride using oxalyl chloride/DMF in CH₂Cl₂.

Conditions :

-

0–20°C, 1.5 hours.

-

Triethylamine as base.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Fischer Esterification | Scalable, low cost | High temps risk decomposition | 70–85% |

| Acid Chloride Route | Mild conditions, high purity | Requires toxic reagents | 80–90% |

| Hantzsch Synthesis | Versatile for substitutions | Multi-step, moderate yields | 50–65% |

Industrial-Scale Considerations

-

Catalyst Recycling : Sulfuric acid from Fischer esterification can be neutralized and reused.

-

Purification : Crystallization from isopropanol removes isomers (e.g., 6- vs. 4-fluoro byproducts).

-

Environmental Impact : Chlorinated solvents (CH₂Cl₂) are being phased out in favor of acetonitrile or toluene .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The fluorine atom and ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following:

- Molecular Formula : C₉H₇FNO₃S

- Molecular Weight : 209.22 g/mol

- IUPAC Name : Methyl 6-fluoro-2-hydroxybenzothiazole-4-carboxylate

- Functional Groups : Contains a fluorine atom, hydroxyl group, and ester group, which contribute to its reactivity and biological activity.

Medicinal Chemistry

6-Fluoro-2-hydroxybenzothiazole-4-carboxylic acid methyl ester is explored for its potential as a pharmaceutical agent. Its derivatives have been studied for various therapeutic applications:

- Antibacterial Activity : Research indicates significant efficacy against ESKAPE pathogens, which are resistant to multiple antibiotics. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to existing antibiotics .

- Antitumor Properties : The compound has shown potential in inducing apoptosis in cancer cell lines, primarily through mechanisms involving oxidative stress and mitochondrial dysfunction .

Biochemical Studies

The compound serves as an important intermediate in synthesizing more complex organic molecules. Its derivatives are being investigated for their roles as enzyme inhibitors and receptor modulators, making them valuable in biochemical research .

Materials Science

In materials science, this compound is utilized for producing specialty chemicals with specific properties such as high thermal stability and resistance to degradation .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various benzothiazole derivatives, including this compound. Results indicated significant antibacterial activity against key pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, highlighting its potential as a new antibiotic candidate .

Case Study 2: Anticancer Evaluation

Another investigation focused on the anticancer properties of this compound. It was found to induce apoptosis in selected cancer cell lines through mechanisms involving oxidative stress. This suggests that derivatives of this compound could be developed into novel anticancer therapies .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Hydroxybenzothiazole | Hydroxyl group on benzothiazole | Mild antimicrobial activity |

| 6-Methylbenzothiazole | Methyl substitution at position 6 | Exhibits different biological activities |

| Benzothiazole-2-carboxylic acid | Carboxylic acid group | Used in pharmaceuticals but lacks fluorine |

The fluorinated structure of this compound enhances lipophilicity and potentially increases biological activity compared to non-fluorinated analogs .

Mechanism of Action

The mechanism by which methyl 6-fluoro-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the ester group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzothiazole Derivatives

Key Differences :

- Fluorine vs. Methoxy/Hydroxy : The fluorine atom at position 6 in the target compound enhances electronegativity and metabolic stability compared to methoxy or hydroxy groups in analogs .

- Ester Position : The methyl ester at position 4 distinguishes it from analogs like methyl 6-methoxybenzo[d]thiazole-2-carboxylate, where the ester is at position 2. This positional variance affects molecular polarity and binding interactions.

Physicochemical Properties and Reactivity

- Electron-Withdrawing Effects : The 6-fluoro substituent increases electron withdrawal, which may stabilize the benzothiazole ring and influence reactivity in substitution reactions .

Research Findings and Case Studies

Table 2: Key Research Insights from Analogous Compounds

Contrast with Target Compound :

- The 6-fluoro substituent in the target compound may improve photostability compared to methoxy analogs, as seen in fluorinated agrochemicals .

- Unlike triflusulfuron methyl ester (a sulfonylurea), the target compound’s benzothiazole core suggests distinct mechanistic pathways, possibly targeting enzymes like cyclooxygenase or proteases .

Biological Activity

6-Fluoro-2-hydroxybenzothiazole-4-carboxylic acid methyl ester is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Its unique structural features, including a fluorinated benzothiazole moiety, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₇FNO₃S, with a molecular weight of approximately 209.22 g/mol. The presence of the fluorine atom enhances its lipophilicity, which may improve its interaction with biological targets compared to non-fluorinated analogs.

Biological Activities

Antimicrobial Activity

Research indicates that compounds within the benzothiazole family exhibit notable antimicrobial properties. For instance, this compound has shown promising activity against various bacterial strains, including Gram-positive and Gram-negative pathogens. In particular, studies have highlighted its effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa, two significant antibiotic-resistant bacteria .

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Acinetobacter baumannii | 4 | |

| Pseudomonas aeruginosa | 8 | |

| Staphylococcus aureus | 16 |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated selective cytotoxicity against tumorigenic cell lines, indicating its potential as an anticancer agent. For example, derivatives of benzothiazole have been synthesized and tested, showing variable potency against different cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Interaction studies have focused on binding affinity to DNA gyrase and topoisomerase IV, both crucial enzymes for bacterial DNA replication. The inhibition of these enzymes can lead to bacterial cell death, making it a potential candidate for developing new antibiotics .

Case Studies

- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various benzothiazole derivatives, including this compound. The results indicated significant antibacterial activity against ESKAPE pathogens, with MIC values demonstrating effectiveness comparable to existing antibiotics .

- Antitumor Evaluation : Another investigation focused on the anticancer properties of the compound, revealing that it induced apoptosis in selected cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Q & A

Basic: What synthetic methodologies are recommended for preparing benzothiazole derivatives such as 6-Fluoro-2-hydroxybenzothiazole-4-carboxylic acid methyl ester?

Effective synthetic routes include:

- Microwave-assisted synthesis : Utilize silica gel as a catalyst under solvent-free conditions, followed by microwave irradiation (300 W, 6 min) to accelerate cyclization. Purify via recrystallization in methanol .

- Reagent-driven fluorination : Employ Deoxo-Fluor reagent in dichloromethane at low temperatures (-20°C) to introduce fluorine atoms while minimizing side reactions .

- Chromatographic purification : Use ethyl acetate/hexane gradients for isolating intermediates, ensuring >95% purity (as validated by TLC and NMR) .

Advanced: How can computational chemistry optimize the synthesis and properties of benzothiazole derivatives?

- Conformational analysis : Use Hartree-Fock (HF) and density functional theory (DFT/B3LYP) to predict ground-state molecular geometries and electronic properties. This aids in rationalizing reactivity patterns (e.g., regioselectivity in fluorination) .

- Reaction pathway modeling : Simulate intermediates and transition states to identify energy barriers, guiding solvent selection and catalyst design. For example, silica gel’s role in microwave-assisted synthesis was validated computationally .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

- Spectroscopic characterization :

- X-ray crystallography : Resolve crystal packing (monoclinic ) and bond angles (e.g., β = 105.117°) for unambiguous structural confirmation .

Advanced: How should researchers resolve discrepancies between theoretical and experimental elemental analysis data?

- Case study : For a related compound (6ga), theoretical C/H/N percentages (64.23%/5.14%/10.21%) differed from experimental values (63.89%/5.21%/10.05%). To address this:

Basic: What safety precautions are essential when handling fluorinated benzothiazole intermediates?

- Hazard mitigation :

Advanced: How can reaction conditions be optimized to enhance yields of fluorinated benzothiazole esters?

- Parameter screening :

- Temperature : Lower reaction temperatures (-20°C) reduce side reactions during fluorination .

- Catalyst loading : Silica gel (3 g/mmol) in solvent-free microwave synthesis improves yield (94% for 2-(4-methoxyphenyl)benzothiazole) .

- Solvent selection : Dichloromethane/methanol mixtures (3:1 v/v) enhance crystallization efficiency .

Basic: What are the key applications of fluorinated benzothiazole derivatives in medicinal chemistry?

- Bioorthogonal labeling : Fluorogenic labels (e.g., azidostyryl derivatives) enable tracking biomolecular interactions via "click" chemistry .

- Enzyme inhibition : Structural analogs (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid) target kinases or proteases, validated by docking studies .

Advanced: What strategies improve the thermal stability and hydrophobicity of fluorinated benzothiazole-based materials?

- Functional group engineering :

Basic: How are intermediates like methyl 2-aminothiazole-4-carboxylate utilized in downstream synthesis?

- Pharmaceutical intermediates : Convert to hydrochlorides (e.g., acoteamine HCl) via reductive amination .

- Cross-coupling substrates : Suzuki-Miyaura reactions with boronic esters generate biaryl derivatives for drug discovery .

Advanced: What emerging techniques address challenges in synthesizing sterically hindered benzothiazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.